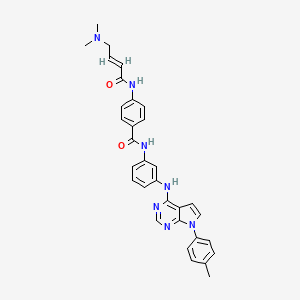
PI5P4Ks-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI5P4Ks-IN-3 is a compound that targets phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), a family of enzymes involved in the regulation of phosphoinositide signaling pathways. These enzymes play a crucial role in various cellular processes, including membrane trafficking, cytoskeletal organization, and cell survival. This compound has emerged as a promising therapeutic agent, particularly in the context of cancer research, due to its ability to modulate these signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI5P4Ks-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques such as condensation reactions, cyclization, and functional group transformations.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as halogenation, alkylation, and acylation. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Scale-Up: Adjusting reaction parameters such as temperature, pressure, and solvent volume to accommodate larger quantities of reactants.
Process Optimization: Implementing process optimization techniques to improve reaction efficiency and minimize by-products.
Quality Control: Establishing stringent quality control measures to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
PI5P4Ks-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups, resulting in modified analogs of this compound .
科学研究应用
PI5P4Ks-IN-3 has a wide range of scientific research applications, including:
作用机制
PI5P4Ks-IN-3 exerts its effects by inhibiting the activity of PI5P4Ks, which are responsible for phosphorylating phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI4,5P2). This inhibition disrupts the normal signaling pathways regulated by PI4,5P2, leading to alterations in cellular processes such as membrane trafficking, cytoskeletal organization, and cell survival. The compound’s mechanism of action involves binding to the active site of PI5P4Ks, thereby preventing the phosphorylation of PI5P .
相似化合物的比较
PI5P4Ks-IN-3 can be compared with other similar compounds, such as:
NIH-12848: A selective inhibitor of PI5P4K gamma, which exhibits a non-ATP-competitive, allosteric binding mode.
The uniqueness of this compound lies in its specific targeting of PI5P4Ks and its potential therapeutic applications in cancer treatment, making it a valuable tool for scientific research and drug development .
属性
分子式 |
C32H31N7O2 |
|---|---|
分子量 |
545.6 g/mol |
IUPAC 名称 |
4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[[7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C32H31N7O2/c1-22-9-15-27(16-10-22)39-19-17-28-30(33-21-34-31(28)39)36-25-6-4-7-26(20-25)37-32(41)23-11-13-24(14-12-23)35-29(40)8-5-18-38(2)3/h4-17,19-21H,18H2,1-3H3,(H,35,40)(H,37,41)(H,33,34,36)/b8-5+ |
InChI 键 |
QSHQSGKUSRNJPU-VMPITWQZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)/C=C/CN(C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C=CC3=C(N=CN=C32)NC4=CC(=CC=C4)NC(=O)C5=CC=C(C=C5)NC(=O)C=CCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















